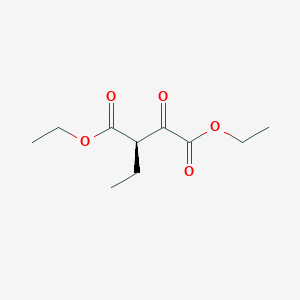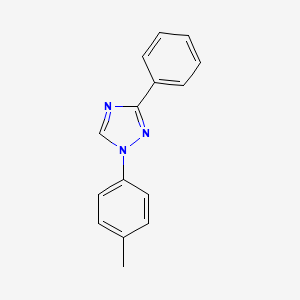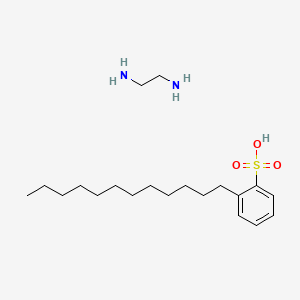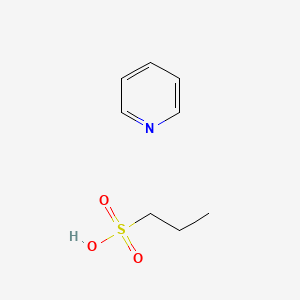
Pyridinium propanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium propanesulfonate is a versatile chemical compound characterized by a pyridinium cation functional group attached to a propanesulfonate anion. This organic sulfonate derivative is known for its distinctive fluorescent properties, high water solubility, and stability under physiological conditions . It is widely used in various scientific and industrial applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium propanesulfonate can be synthesized through several methods. One common approach involves the reaction of pyridine with 3-chloropropanesulfonic acid under basic conditions. The reaction typically proceeds as follows:
- Pyridine is reacted with 3-chloropropanesulfonic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Pyridinium propanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
Pyridinium propanesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of pyridinium propanesulfonate involves its interaction with molecular targets and pathways. The compound’s pyridinium cation can interact with various biological molecules, leading to changes in their structure and function. For example, in photodynamic therapy, the compound’s fluorescent properties enable it to generate reactive oxygen species upon light activation, which can target and destroy cancer cells .
Comparison with Similar Compounds
Pyridinium propanesulfonate can be compared with other similar compounds, such as:
Pyridinium p-toluenesulfonate: Used as a mild acid catalyst in organic synthesis.
N-Alkylpyridinium compounds: These include compounds like N-methylpyridinium, which are used as electrophiles in synthetic organic chemistry.
Uniqueness: this compound stands out due to its high water solubility, stability under physiological conditions, and distinctive fluorescent properties. These characteristics make it particularly valuable in applications requiring aqueous environments and long-term stability .
Properties
CAS No. |
68214-76-6 |
|---|---|
Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
propane-1-sulfonic acid;pyridine |
InChI |
InChI=1S/C5H5N.C3H8O3S/c1-2-4-6-5-3-1;1-2-3-7(4,5)6/h1-5H;2-3H2,1H3,(H,4,5,6) |
InChI Key |
XSUMSESCSPMNPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-](/img/structure/B14479853.png)
![2,2'-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one}](/img/structure/B14479857.png)

![4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14479869.png)
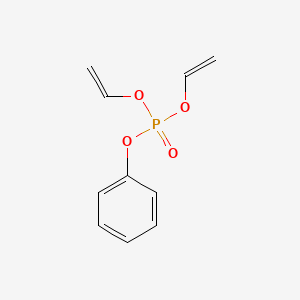
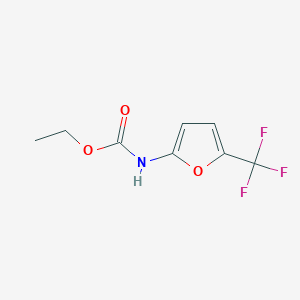
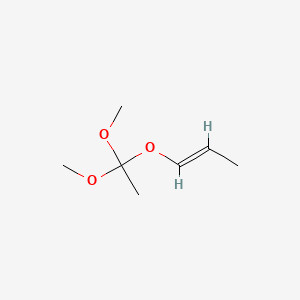
![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)

![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)
